molecular formula C11H16Cl2N2 B3285094 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride CAS No. 796856-42-3

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride

Cat. No.: B3285094
CAS No.: 796856-42-3
M. Wt: 247.16 g/mol
InChI Key: QFKKVCPQBPIHKZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 and a molecular weight of 247.16 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride typically involves the reaction of 3-chloro-2-methylaniline with piperazine in the presence of a suitable solvent and catalyst. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes, automated synthesis, and the use of high-throughput screening to optimize reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(2-Chlorophenyl)piperazine hydrochloride
  • 1-(3-Chlorophenyl)piperazine hydrochloride
  • 1-(4-Chlorophenyl)piperazine hydrochloride

These compounds share a similar piperazine core structure but differ in the position and nature of substituents on the aromatic ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKVCPQBPIHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76835-15-9
Details Compound: Piperazine, 1-(3-chloro-2-methylphenyl)-, hydrochloride (1:2)
Record name Piperazine, 1-(3-chloro-2-methylphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76835-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796856-42-3
Record name Piperazine, 1-(3-chloro-2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796856-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 6-amino-2-chlorotoluene (158.66 g) and bis-(2-chloroethyl)amine hydrochloride (200.0 g) in chlorobenzene (800 mL) was allowed to reflux for 3 days. After cooling, the reaction mixture was filtered and then washed with ether to give the titled compound (244.3 g) as a white powder: 1H NMR (400 MHz, DMSO-d6) δ 2.29 (s, 3H), 3.06 (m, 4H), 3.22 (m, 4H), 7.05 (dd, J=2.0, 6.8 Hz, 1H), 7.17-7.23 (m, 2H), and 9.40 (br s, 2H).
Quantity
158.66 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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